molecular formula C16H13NO2 B11787221 2-(4-Methoxyphenyl)-5-phenyloxazole CAS No. 17064-22-1

2-(4-Methoxyphenyl)-5-phenyloxazole

Cat. No.: B11787221
CAS No.: 17064-22-1
M. Wt: 251.28 g/mol
InChI Key: ZAQGDEAUNXUCQP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-phenyloxazole is a heterocyclic compound that features an oxazole ring substituted with a methoxyphenyl group at the 2-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-phenyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-phenyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-phenyloxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-phenyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-phenyloxazole
  • 2-(4-Methoxyphenyl)-5-methyl-oxazole
  • 2-Phenyl-5-phenyloxazole

Comparison

2-(4-Methoxyphenyl)-5-phenyloxazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to 2-(4-Chlorophenyl)-5-phenyloxazole, the methoxy group is an electron-donating group, whereas the chloro group is electron-withdrawing, leading to different chemical behaviors. The presence of the methoxy group can also enhance the compound’s solubility in organic solvents, making it more versatile in various applications.

Properties

CAS No.

17064-22-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C16H13NO2/c1-18-14-9-7-13(8-10-14)16-17-11-15(19-16)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

ZAQGDEAUNXUCQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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